- Halogenation of aromatic silanes. XXXI. Chlorination of aromatic silanes of the C6H5(CH2)nSiCl3 series (n = 1-4), Zhurnal Obshchei Khimii, 1984, 54(4), 890-5

Cas no 940-41-0 (Trichloro(phenethyl)silane)

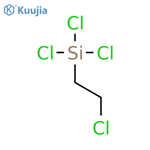

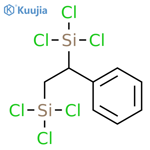

Trichloro(phenethyl)silane structure

商品名:Trichloro(phenethyl)silane

Trichloro(phenethyl)silane 化学的及び物理的性質

名前と識別子

-

- Benzene,[2-(trichlorosilyl)ethyl]-

- PHENETHYLTRICHLOROSILANE

- trichloro(2-phenylethyl)silane

- Silane,trichlorophenethyl

- [2-(Trichlorosilyl)ethyl]benzene (ACI)

- Silane, trichloro(2-phenylethyl)- (9CI)

- Silane, trichlorophenethyl- (6CI, 7CI, 8CI)

- (2-Phenylethyl)trichlorosilane

- 1-(Trichlorosilyl)-2-phenylethane

- 1-Phenyl-2-(trichlorosilyl)ethane

- 2-(Trichlorosilyl)ethylbenzene

- 3-Phenethyltrichlorosilane

- LP 1990

- NSC 139848

- PETS

- Trichloro(phenylethyl)silane

- Trichloro(β-phenylethyl)silane

- Trichlorophenethylsilane

- β-Phenetyltrichlorosilane

- EINECS 213-371-0

- DB-057462

- Q27280639

- Trichloro-2-phenylethylsilane

- NSC139848

- Trichlor-2-fenylethylsilan [Czech]

- AKOS015912492

- BRN 2936059

- AS-83365

- UNII-IAR3080Y7Z

- MFCD00039290

- Trichlor-2-fenylethylsilan

- Trichloro(phenethyl)silane, 95%

- Phenethyltrichlorosilane, contains some alpha-isomer

- Benzene, (2-(trichlorosilyl)ethyl)-

- TRICHLORO(.BETA.-PHENYLETHYL)SILANE

- IAR3080Y7Z

- E83816

- DTXSID9052632

- Trichloro(phenethyl)silane

- 2-PHENYLETHYL TRICHLOROSILANE

- SCHEMBL208903

- NS00042344

- phenylethyltrichlorosilane

- Silane, trichlorophenethyl-

- 940-41-0

- Silane, trichloro(2-phenylethyl)-

- 4-16-00-01568 (Beilstein Handbook Reference)

- NSC-139848

- WLN: G-SI-GG2R

-

- MDL: MFCD00039290

- インチ: 1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

- InChIKey: FMYXZXAKZWIOHO-UHFFFAOYSA-N

- ほほえんだ: Cl[Si](CCC1C=CC=CC=1)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 237.95400

- どういたいしつりょう: 237.954

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.234 g/mL at 25 °C(lit.)

- ふってん: 93-96 °C/3 mmHg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.513(lit.)

- PSA: 0.00000

- LogP: 3.88440

- じょうきあつ: 0.0±0.5 mmHg at 25°C

- ようかいせい: 未確定

Trichloro(phenethyl)silane セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H311-H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 2922 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 14-21-34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:10-21

- RTECS番号:VV6475000

-

危険物標識:

- TSCA:Yes

- リスク用語:R14

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Trichloro(phenethyl)silane 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Trichloro(phenethyl)silane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284469-25g |

Trichloro(phenylethyl)silane |

940-41-0 | 95% | 25g |

¥744.00 | 2024-04-24 | |

| abcr | AB111301-25 g |

Phenethyltrichlorosilane, contains some alpha-isomer, 97%; . |

940-41-0 | 97% | 25 g |

€32.50 | 2023-07-20 | |

| Fluorochem | S13200-25g |

Phenethyltrichlorosilane |

940-41-0 | 25g |

£52.00 | 2022-02-28 | ||

| abcr | AB111301-100g |

Phenethyltrichlorosilane, contains some alpha-isomer, 97%; . |

940-41-0 | 97% | 100g |

€109.00 | 2025-02-19 | |

| Aaron | AR00GVSD-1g |

PhenethylTrichlorosilane |

940-41-0 | 97% | 1g |

$10.00 | 2025-01-24 | |

| A2B Chem LLC | AH86593-1g |

PHENETHYLTRICHLOROSILANE |

940-41-0 | 97%;RG | 1g |

$21.00 | 2024-07-18 | |

| 1PlusChem | 1P00GVK1-5g |

PHENETHYLTRICHLOROSILANE |

940-41-0 | 97%;RG | 5g |

$41.00 | 2024-04-19 | |

| abcr | AB111301-25g |

Phenethyltrichlorosilane, contains some alpha-isomer, 97%; . |

940-41-0 | 97% | 25g |

€36.00 | 2025-02-19 | |

| Ambeed | A690206-1g |

Trichloro(phenethyl)silane |

940-41-0 | 95% | 1g |

$11.0 | 2024-04-16 | |

| 1PlusChem | 1P00GVK1-100g |

PHENETHYLTRICHLOROSILANE |

940-41-0 | 97%;RG | 100g |

$198.00 | 2024-04-19 |

Trichloro(phenethyl)silane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Aluminum chloride

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Catalysts: Chloro(triphenylphosphine)rhodium , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Nitrogen , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 0.5 h, 70 °C

1.2 Reagents: Trichlorosilane ; 5 h, 70 °C

1.2 Reagents: Trichlorosilane ; 5 h, 70 °C

リファレンス

- Method for hydrosilylation of olefin, China, , ,

合成方法 4

合成方法 5

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Chloroplatinic acid

リファレンス

- Synthesis and properties of azo reagents chemically bonded with a silica surface, Zhurnal Obshchei Khimii, 1985, 55(12), 2761-7

合成方法 9

はんのうじょうけん

1.1 Reagents: Trichlorosilane

リファレンス

- Atranes. LII. 1-Ethynylsilatrane and β-substituted 1-ethynyl- and 1-vinylsilatranes, Zhurnal Obshchei Khimii, 1979, 49(3), 614-17

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Palladium, dichlorobis[[1-(dimethylamino)ethyl]ferrocene]- (supported on benzaldehyde-functionalized polystyrene) ; 48 h, 70 °C

リファレンス

- Polymer-supported ferrocene derivatives. Catalytic hydrosilylation of olefins by supported palladium and platinum complexes, Journal of Organometallic Chemistry, 1987, 333(2), 269-80

合成方法 12

はんのうじょうけん

1.1 Reagents: Trichlorosilane , Silicon tetrachloride Catalysts: Tetrabutylphosphonium chloride ; 4 h, 180 °C

リファレンス

- Double Silylation of Olefin with HSiCl3 in the Presence of Bu4PCl. New Synthetic Method for α,β-Bis(trichlorosilyl)alkanes, Organometallics, 2006, 25(2), 318-319

合成方法 13

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Chloroplatinic acid Solvents: Tetrahydrofuran ; rt → 80 °C; 6 h, 80 °C

リファレンス

- Potassium Alkylpentafluorosilicates, Primary Alkyl Radical Precursors in the C-1 Alkylation of Tetrahydroisoquinolines, Organic Letters, 2019, 21(11), 3981-3985

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Trichlorosilane Solvents: Tetrahydrofuran , Benzene-d6 ; -196 °C; 7 h, 100 °C

リファレンス

- Process for the stepwise synthesis of silahydrocarbons, European Patent Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Nickel Solvents: Tetrahydrofuran

リファレンス

- Hydrosilylation catalyzed by activated nickel, Journal of the Chemical Society, 1991, (20), 1424-5

合成方法 18

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 115 °C

リファレンス

- Hydrosilylation conditions applied on alkenyl benzylated xyloses: selective reduction and isomerization, Applied Organometallic Chemistry, 2009, 23(4), 161-164

合成方法 19

はんのうじょうけん

リファレンス

- Hydrosilylation catalyzed by transition metal complexes coordinately bound to inorganic supports, Collection of Czechoslovak Chemical Communications, 1974, 39(1), 154-66

Trichloro(phenethyl)silane Raw materials

Trichloro(phenethyl)silane Preparation Products

Trichloro(phenethyl)silane 関連文献

-

Song Zhang,Felix Talnack,Tanguy Jousselin-Oba,Vinayak Bhat,Yilei Wu,Yusheng Lei,Yoko Tomo,Huaxin Gong,Lukas Michalek,Donglai Zhong,Can Wu,Abderrahim Yassar,Stefan Mannsfeld,Chad Risko,Michel Frigoli,Zhenan Bao J. Mater. Chem. C 2023 11 8992

-

Mark D. Borysiak,Kevin S. Bielawski,Nathan J. Sniadecki,Colin F. Jenkel,Bryan D. Vogt,Jonathan D. Posner Lab Chip 2013 13 2773

-

3. Side-chain modulation of dithienofluorene-based copolymers to achieve high field-effect mobilitiesChia-Hao Lee,Yu-Ying Lai,Jhih-Yang Hsu,Po-Kai Huang,Yen-Ju Cheng Chem. Sci. 2017 8 2942

-

Shakil N. Afraj,Meng-Hao Lin,Chih-Yao Wu,Arulmozhi Velusamy,Ping-Yu Huang,Tzu-Yu Peng,Jui-Chen Fu,Shih-Hung Tung,Ming-Chou Chen,Cheng-Liang Liu J. Mater. Chem. C 2022 10 14496

-

Bo-Yi Jiang,Sureshraju Vegiraju,Anthony Shiaw-Tseh Chiang,Ming-Chou Chen,Cheng-Liang Liu J. Mater. Chem. C 2017 5 9838

940-41-0 (Trichloro(phenethyl)silane) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:940-41-0)Trichloro(phenethyl)silane

清らかである:99%

はかる:500g

価格 ($):218.0